molecular formula C20H20N2O2 B2404117 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide CAS No. 852372-14-6

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2404117
CAS No.: 852372-14-6
M. Wt: 320.392
InChI Key: YUSODRSZXKMEPI-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylindole and 2,4,6-trimethylaniline as the primary starting materials.

    Acylation Reaction: The 2-methylindole undergoes an acylation reaction with an appropriate acyl chloride to form the corresponding acylated intermediate.

    Coupling Reaction: The acylated intermediate is then coupled with 2,4,6-trimethylaniline under suitable reaction conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide can be compared with other indole derivatives, such as:

    2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: This compound has a similar structure but lacks the methyl and trimethyl groups, which may affect its biological activity and chemical reactivity.

    2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide: This compound is similar but does not have the trimethylphenyl group, which may influence its properties and applications.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-11-9-12(2)18(13(3)10-11)22-20(24)19(23)17-14(4)21-16-8-6-5-7-15(16)17/h5-10,21H,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSODRSZXKMEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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